2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidine core modified with a pyrrolidin-1-yl group at position 2 and a propyl substituent at position 4. The acetamide moiety is linked to a 4-methoxybenzyl group, which may enhance solubility and bioavailability due to the methoxy group’s electron-donating properties.
Properties
IUPAC Name |
2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4S/c1-3-10-26-20(29)18-19(24-21(32-18)25-11-4-5-12-25)27(22(26)30)14-17(28)23-13-15-6-8-16(31-2)9-7-15/h6-9H,3-5,10-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXPKLPXDMSFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the pyrrolidinyl and methoxyphenylmethyl groups. Key reagents and conditions include:
Formation of Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole and pyrimidine rings.
Introduction of Pyrrolidinyl Group: The pyrrolidinyl group is introduced through nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups.
Attachment of Methoxyphenylmethyl Group: This step involves the use of methoxybenzyl chloride or similar reagents to attach the methoxyphenylmethyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Features and Substituents
Key Differentiators and Implications
Core Heterocycles :
- Thiazolo[4,5-d]pyrimidine (target) vs. pyrazolo[4,3-d]pyrimidine (): The sulfur atom in the thiazole ring may confer distinct electronic properties, influencing binding affinity to targets like enzymes with cysteine residues .
- Pyrrolidin-1-yl vs. Piperazine (): Pyrrolidine’s smaller ring size and reduced basicity may alter pharmacokinetics, such as metabolic stability .
Substituent Effects :
- The 4-methoxybenzyl group in the target compound could improve solubility compared to ’s 4-fluorobenzyl group, which is more lipophilic .
- Propyl at position 6 (target) vs. phenethyl (): Shorter alkyl chains may reduce steric hindrance, enhancing target engagement .
Biological Performance: Antimicrobial vs. Antiproliferative: Structural variations in the heterocycle and substituents dictate divergent biological roles. For instance, oxadiazole-thioether hybrids () may target microbial enzymes, while imidazo-pyrimido-pyrimidinones () inhibit eukaryotic kinases .
Biological Activity
The compound 2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H24N5O3S |
| Molecular Weight | 457.55 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors involved in disease processes. The thiazolo[4,5-d]pyrimidine scaffold is known for its diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:
- In vitro studies have demonstrated that thiazolo-pyrimidine derivatives can induce apoptosis in cancer cell lines by modulating pathways such as the PI3K/Akt and MAPK signaling pathways.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- COX Inhibition : Preliminary studies suggest that thiazolo-pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes. A related study indicated weak to moderate inhibitory activity against COX-I and COX-II with IC50 values ranging from 0.52 to 22.25 µM .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial potential of similar compounds:
- A study highlighted that thiazole derivatives exhibited significant antimicrobial activity against various bacterial strains .
Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of thiazolo-pyrimidine derivatives on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis at concentrations as low as 10 µM.
Study 2: Anti-inflammatory Effects
Another research effort focused on evaluating the anti-inflammatory effects of related compounds in animal models. The results indicated a reduction in inflammatory markers and symptoms in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
